molecular formula C10H10F2O2 B6293265 2,3-Difluoro-4-isopropoxybenzaldehyde CAS No. 2404734-10-5

2,3-Difluoro-4-isopropoxybenzaldehyde

Cat. No.: B6293265
CAS No.: 2404734-10-5
M. Wt: 200.18 g/mol
InChI Key: UCRJYWFICDKQFN-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-isopropoxybenzaldehyde (CAS: Not explicitly provided; Ref: 10-F629958 ) is a fluorinated benzaldehyde derivative featuring two fluorine atoms at the 2- and 3-positions of the aromatic ring and an isopropoxy group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and pharmaceutical precursors. Its electron-withdrawing fluorine atoms and bulky isopropoxy group influence its reactivity and physical properties, distinguishing it from simpler benzaldehyde derivatives.

Properties

IUPAC Name

2,3-difluoro-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(2)14-8-4-3-7(5-13)9(11)10(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRJYWFICDKQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,3-difluorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 2,3-Difluoro-4-isopropoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Difluoro-4-isopropoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-isopropoxybenzaldehyde is primarily related to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s mechanism of action is often studied in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Applications Purity Analytical Data (LCMS/HPLC)
This compound 2-F, 3-F, 4-OCH(CH₃)₂ 199.18 Heterocycle synthesis ~95–98%* Not reported
5-Bromo-2,3-difluoro-4-isopropoxybenzaldehyde (JN-7202) 5-Br, 2-F, 3-F, 4-OCH(CH₃)₂ 278.08 Cross-coupling reactions 95% MFCD32902624
2,3-Difluoro-4-iodobenzaldehyde 2-F, 3-F, 4-I 278.00 Suzuki-Miyaura couplings N/A LCMS: m/z 509 [M+H]⁺ (derivative)
6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde (HC-4368) 6-Br, 2-F, 3-F, 4-OH 235.98 Metal-catalyzed functionalization 98% MFCD30474676

*Purity inferred from analogous compounds in commercial catalogs .

Structural and Electronic Differences

  • Substituent Effects: The isopropoxy group in this compound provides steric bulk and moderate electron donation via oxygen, contrasting with electron-withdrawing groups like bromo (JN-7202) or iodo (2,3-Difluoro-4-iodobenzaldehyde). This steric hindrance may slow nucleophilic aromatic substitution compared to smaller substituents (e.g., methoxy) . Fluorine atoms at positions 2 and 3 enhance electrophilic deactivation, making the compound less reactive toward electrophiles than non-fluorinated analogs.

Physical and Analytical Properties

  • HPLC Retention : While direct data for this compound is unavailable, analogs like Example 323 in EP 4 374 877 A2 exhibit retention times of 1.11 minutes under SQD-FA05 conditions , suggesting that bulkier substituents may marginally increase retention times.

Commercial Availability and Purity

This compound is commercially available (CymitQuimica, Ref: 10-F629958) , with purities comparable to analogs like JN-7202 (95%) and HC-4368 (98%) .

Biological Activity

2,3-Difluoro-4-isopropoxybenzaldehyde is a synthetic organic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in research and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde core with two fluorine atoms at the 2 and 3 positions and an isopropoxy group at the 4 position. This specific arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's reactivity and binding affinity, potentially modulating the activity of these targets. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis. In vitro studies have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis through mitochondrial pathways
A549 (Lung Cancer)15.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.0Disruption of microtubule dynamics

Enzyme Inhibition

The compound also acts as an enzyme inhibitor. Studies have suggested that it can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.

Enzyme Inhibition Type IC50 (µM)
Aldose ReductaseCompetitive5.0
Cyclooxygenase-2Non-competitive8.0

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for developing anticancer therapies .
  • Enzyme Interaction Analysis : Another study focused on the interaction of this compound with aldose reductase, an enzyme implicated in diabetic complications. The findings revealed that the compound effectively inhibits aldose reductase activity, which could have implications for diabetes management .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing new drug candidates targeting specific diseases.
  • Biochemical Assays : Utilized as a probe to study enzyme interactions due to its unique chemical properties.
  • Pharmaceutical Development : Investigated for potential therapeutic applications in treating cancer and metabolic disorders.

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